Hpapo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2774-78-9 |

|---|---|

Molecular Formula |

C15H16N4O |

Molecular Weight |

268.31 g/mol |

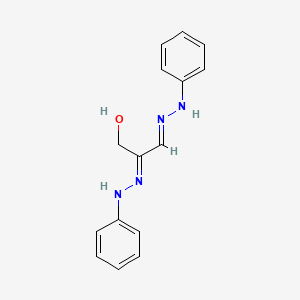

IUPAC Name |

(2Z,3E)-2,3-bis(phenylhydrazinylidene)propan-1-ol |

InChI |

InChI=1S/C15H16N4O/c20-12-15(19-18-14-9-5-2-6-10-14)11-16-17-13-7-3-1-4-8-13/h1-11,17-18,20H,12H2/b16-11+,19-15- |

InChI Key |

MSWQTTKYKKEVOC-SRDSUALGSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)CO |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C(=N/NC2=CC=CC=C2)/CO |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)CO |

Synonyms |

HPAPO hydroxypyruvaldehyde phenylosazone |

Origin of Product |

United States |

Foundational & Exploratory

IACS-6274: A Technical Guide to a First-in-Class GLS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-6274 (also known as IPN60090) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase-1 (GLS1).[1][2][3] Developed by the University of Texas MD Anderson Cancer Center's Therapeutics Discovery division, this agent targets the metabolic dependency of certain cancers on glutamine.[1][4] By inhibiting the conversion of glutamine to glutamate, IACS-6274 disrupts cancer cell metabolism, leading to cell death and showing promise in preclinical and clinical settings for the treatment of advanced solid tumors.[2] This document provides an in-depth overview of IACS-6274, its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

IACS-6274's primary mechanism of action is the selective inhibition of GLS1, a key enzyme in the metabolic pathway of glutaminolysis.[5][6] In many rapidly proliferating cancer cells, there is a heightened dependence on glutamine as a source of carbon and nitrogen for the synthesis of essential macromolecules and for energy production.[2]

GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate, in turn, can be converted into α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking GLS1, IACS-6274 leads to a depletion of intracellular glutamate, which has several downstream effects:

-

Inhibition of the TCA Cycle: Reduced levels of α-ketoglutarate impair the TCA cycle, leading to decreased energy production.

-

Disruption of Redox Homeostasis: The depletion of glutamate limits the synthesis of glutathione, a critical antioxidant, rendering cancer cells vulnerable to oxidative stress.

-

Induction of Cell Death: The combined effects of metabolic and oxidative stress trigger apoptosis in cancer cells.[2]

The anti-tumor activity of IACS-6274 is particularly pronounced in tumors with specific molecular characteristics, such as low expression of asparagine synthetase (ASNS) or mutations in KEAP1/NFE2L2, which further sensitize the cells to disruptions in glutamine metabolism.[6]

Quantitative Data

Preclinical Data

The preclinical activity of IACS-6274 has been characterized by its potent and selective inhibition of GLS1 and its effects on cancer cell proliferation and in vivo tumor growth.

| Parameter | Value | Species/System | Notes |

| IC50 (GLS1) | 31 nM | Recombinant Human GAC isoform | Dual-coupled enzyme assay. |

| IC50 (GLS2) | >50,000 nM | Recombinant Human | Demonstrates high selectivity for GLS1 over GLS2. |

| IC50 (A549 cell proliferation) | 26 nM | Human Lung Carcinoma Cell Line | |

| Pharmacokinetics (Mouse) | |||

| Clearance (CL) | 4.1 mL/min/kg | Mouse | Following a 3 mg/kg intravenous dose. |

| Half-life (t1/2) | 1 hour | Mouse | Following a 3 mg/kg intravenous dose. |

| Max Concentration (Cmax) | 19 µM | Mouse | Following a 10 mg/kg oral dose. |

| Oral Bioavailability (F%) | 89% | Mouse | |

| In Vivo Efficacy | Comparable to CB-839 | Mouse | 100 mg/kg twice daily oral administration for 30 days. |

Data sourced from InvivoChem.

Clinical Data (Phase I Trial - NCT03894540)

A first-in-human, biomarker-driven Phase I trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of IACS-6274 in patients with advanced solid tumors.[1][5]

| Parameter | Value | Notes |

| Recommended Phase II Dose | 180 mg twice daily | |

| Pharmacokinetics (at 180 mg BID) | At steady-state (Cycle 1 Day 14). | |

| Cmax | 45.8 ± 18.6 µM | |

| AUC(0-12hrs) | 382.48 ± 159.27 h*µM | |

| Half-life | ~12 hours | |

| Pharmacodynamics (Target Inhibition) | Decrease in glutamate to glutamine ratios in plasma at Day 14. | |

| 120 mg dose | 82.5% inhibition (p<0.0001) | |

| 180 mg dose | 83.9% inhibition (p<0.0001) | |

| 240 mg dose | 85.3% inhibition (p<0.0001) | |

| Clinical Efficacy | In 20 evaluable patients. | |

| Best Response | Stable Disease in 17 patients | |

| Disease Control Rate at 12 weeks | 60% | |

| Durable Stable Disease (≥6 months) | 6 patients | Including patients with ASNS-low ovarian cancer, PD-1 resistant melanoma, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[5] |

| Common Adverse Events (Grade 1-2) | Photopsia, photophobia, increased creatinine, increased AST | |

| Dose-Limiting Toxicity (at 240 mg) | Grade 3 acute renal failure and posterior reversible encephalopathy syndrome (PRES) in one patient (fully resolved) |

Data sourced from ASCO 2021 presentations.[5][7]

Experimental Protocols

Detailed experimental protocols for the studies on IACS-6274 are proprietary. However, based on published abstracts and summaries, the methodologies for key experiments can be outlined.

GLS1/GLS2 Enzyme Inhibition Assays

-

Objective: To determine the potency and selectivity of IACS-6274 against GLS1 and GLS2 enzymes.

-

Methodology:

-

A dual-coupled enzyme assay was utilized for the GLS1 activity measurement.

-

For GLS2, a dual-coupled fluorescence assay was performed in a 384-well plate format.

-

The assay buffer for the GLS2 assay consisted of 50 mM HEPES (pH 7.4), 250 µM EDTA (pH 8), and 0.12 mM Triton-X 100.

-

IACS-6274 was serially diluted and incubated with the recombinant enzymes.

-

Enzyme activity was measured, and the percentage of inhibition was calculated relative to a vehicle control.

-

IC50 values were determined by fitting the data to a four-parameter logistic curve.

-

Pharmacodynamic Assessment in Clinical Trials

-

Objective: To confirm target engagement and measure the biological effect of IACS-6274 in patients.

-

Methodology:

-

Serial blood samples were collected from patients at baseline and during treatment.

-

Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.

-

Glutamine metabolism in PBMCs was assessed using 13C-isotope labeling to trace the conversion of glutamine to glutamate.

-

The ratios of glutamate to glutamine were measured to determine the level of GLS1 inhibition.

-

This in-house developed clinical assay established a robust pharmacokinetic/pharmacodynamic relationship.[1][4]

-

Resistance Mechanisms

Emerging preclinical data suggests that the PI3K/AKT/mTOR signaling pathway may be a significant contributor to resistance against IACS-6274. In preclinical models, the dual targeting of GLS1 and the PI3K/AKT/mTOR pathway resulted in synergistic anti-tumor efficacy. This indicates a potential rational combination therapy strategy for future clinical development.

Conclusion

IACS-6274 is a promising, first-in-class GLS1 inhibitor with a well-defined mechanism of action targeting cancer cell metabolism. It has demonstrated a favorable pharmacokinetic profile, high selectivity, and encouraging signs of anti-tumor activity in a biomarker-selected patient population during its Phase I clinical trial.[1][5] Further investigation into rational combination therapies, such as with PI3K/AKT/mTOR inhibitors, may maximize the clinical benefit of IACS-6274 in patients with advanced solid tumors.

References

- 1. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. nursingcenter.com [nursingcenter.com]

- 4. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

- 5. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]

- 6. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 7. First-in-human biomarker-driven phase I trial of the potent and selective glutaminase-1 (GLS1) inhibitor IACS-6274 (IPN60090) in patients (pts) with molecularly selected advanced solid tumors. - ASCO [asco.org]

Unveiling Molecular Architecture: A Technical Guide to Compound Structure Elucidation

For researchers, scientists, and drug development professionals, the precise determination of a compound's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This in-depth guide provides a comprehensive overview of the core analytical techniques employed in structure elucidation, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate the intricate process of piecing together a molecule's atomic framework.

The journey from a newly synthesized or isolated compound to a fully characterized molecule with a known structure is a multi-step process that relies on the synergistic application of several powerful analytical techniques. This guide will delve into the theoretical underpinnings and practical applications of four key methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chromatography. By understanding the strengths and limitations of each technique, researchers can devise a strategic workflow to efficiently and accurately elucidate the structure of even the most complex molecules.

The Core Techniques: A Comparative Overview

A combination of spectroscopic and analytical methods is typically employed to gain a comprehensive understanding of a compound's structure. Each technique provides a unique piece of the puzzle, and their collective data allows for the unambiguous assignment of the molecular formula, connectivity, and stereochemistry.

| Technique | Information Provided | Typical Sample Amount | Resolution |

| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C, etc.). | Small Molecules: 5-25 mg for ¹H, 50-100 mg for ¹³C.[1][2] Biomolecules: 0.05-1 mM.[3] | Atomic level |

| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns reveal structural motifs. | Micrograms to nanograms. | High to ultra-high mass resolution. |

| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state. | A single crystal of 0.1-0.4 mm in each dimension.[4][5] | Angstrom level |

| Chromatography (HPLC/GC) | Separation and purification of compounds from a mixture; retention time provides information on polarity/volatility. | Analytical: Micrograms to milligrams. Preparative: Milligrams to grams. | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful and informative technique for determining the structure of organic compounds in solution.[6][7][8] It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: 1D and 2D NMR

1. Sample Preparation:

-

Small Molecules: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][9] The concentration should be around 10-50 mM.[9]

-

Biomolecules: Prepare a solution with a concentration of at least 0.05 mM, with >1 mM being preferable if viscosity allows.[3]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and does not have signals that overlap with key analyte resonances.

-

Filtration: Filter the sample solution through a glass wool plug or a syringe filter to remove any particulate matter.[10][11]

-

NMR Tube: Use a clean, unscratched 5 mm NMR tube. For limited sample quantities, a Shigemi tube can be used with a smaller volume (minimum 250 µL).[3] The ideal sample height is 4-5 cm.[2][11]

-

Internal Standard: For quantitative NMR or precise chemical shift referencing, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).

2. Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's probe.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp spectral lines.

-

1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

-

1D ¹³C NMR: Acquire a one-dimensional carbon spectrum. This reveals the number of unique carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[13][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation), which is crucial for connecting molecular fragments.[13][14]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, providing information about the molecule's stereochemistry and conformation.

-

Logical Workflow for NMR Data Interpretation

Mass Spectrometry: Unveiling Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure.

Experimental Protocol: ESI and GC-MS

1. Electrospray Ionization (ESI-MS) for Non-Volatile Compounds:

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[15]

-

Perform a serial dilution to a final concentration of about 10 µg/mL.[15] Overly concentrated samples can lead to poor data quality.

-

Ensure the final solution is free of non-volatile salts and buffers, as they can interfere with ionization.

-

Filter the sample to remove any particulates.[15]

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via a syringe pump or liquid chromatography (LC) system.

-

A high voltage is applied to the tip of a capillary, causing the sample to form a fine spray of charged droplets.[8]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[8]

-

The ions are then guided into the mass analyzer, which separates them based on their m/z ratio.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds:

-

Sample Preparation:

-

Prepare a solution of the sample in a volatile solvent. The concentration typically ranges from micromolar to millimolar.[16]

-

Place the sample in a septum-top vial.

-

-

Data Acquisition:

-

The sample is injected into the gas chromatograph, where it is vaporized.

-

A carrier gas (e.g., helium) transports the vaporized sample through a heated column.

-

Compounds separate based on their boiling points and interactions with the column's stationary phase.

-

As each compound elutes from the column, it enters the mass spectrometer's ion source (typically electron ionization - EI), where it is fragmented and ionized.

-

The resulting ions are separated by the mass analyzer.

-

Experimental Workflow for GC-MS Analysis

X-ray Crystallography: The Definitive 3D Structure

For crystalline compounds, single-crystal X-ray diffraction provides the most unambiguous and detailed three-dimensional structural information.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Crucial First Step):

-

This is often the most challenging part of the process. The goal is to grow a single, high-quality crystal that is free of cracks and other imperfections.

-

Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

-

The ideal crystal size is typically 0.1-0.4 mm in all dimensions.[4][5]

2. Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a focused beam of monochromatic X-rays.

-

The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector at various orientations.[5]

3. Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.

-

From the electron density map, an initial model of the molecular structure is built.

-

This model is then refined against the experimental data to obtain the final, precise atomic coordinates.

Workflow for Single-Crystal X-ray Diffraction

Chromatography: The Essential Separation Step

Chromatography is a fundamental technique for separating and purifying compounds from a mixture. In the context of structure elucidation, it is crucial for obtaining a pure sample, which is a prerequisite for most spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods.

Experimental Protocol: HPLC Method Development

1. Initial Setup:

-

Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase and filter it to remove any particulate matter.

-

Column Selection: For most small molecules, a reversed-phase C18 column is a good starting point.[18]

-

Mobile Phase Selection:

-

Mobile Phase A: Typically an aqueous solution, often with a buffer or acid (e.g., 0.1% formic acid or trifluoroacetic acid) to control pH and improve peak shape.[19]

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

-

Detector Selection: A UV detector is commonly used for compounds with a chromophore. A photodiode array (PDA) detector can provide UV spectra of the eluting peaks.[20]

2. Method Development:

-

Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 20-30 minutes) to get an initial separation of the components in the mixture.

-

Optimization:

-

Gradient Adjustment: Modify the gradient slope and duration to improve the resolution between peaks of interest.

-

Isocratic Elution: For simpler mixtures or for purifying a specific compound, an isocratic method (constant mobile phase composition) can be developed.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.

-

Integrated Workflow for Compound Structure Elucidation

The elucidation of a novel compound's structure is a deductive process that integrates data from multiple analytical techniques. The following diagram illustrates a typical workflow.

By methodically applying these powerful analytical techniques and logically interpreting the resulting data, researchers can confidently and accurately determine the structure of novel compounds, a critical step in advancing drug discovery and the chemical sciences.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 3. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 4. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]

- 5. fiveable.me [fiveable.me]

- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. scribd.com [scribd.com]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. cbic.yale.edu [cbic.yale.edu]

- 17. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 18. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. asianjpr.com [asianjpr.com]

In Vitro vs. In Vivo Effects of Rapamycin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] Its profound effects on the mTOR signaling pathway have established it as a critical tool in biomedical research and as a clinically significant therapeutic agent, primarily used as an immunosuppressant in organ transplantation and for the treatment of certain cancers. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of Rapamycin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its effects by forming a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds directly to and inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes in which mTOR exists.[1][2] mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. By inhibiting mTORC1, Rapamycin effectively uncouples these signals from their downstream cellular responses.

While Rapamycin is a potent inhibitor of mTORC1, its effects on mTOR Complex 2 (mTORC2) are generally observed with chronic treatment. mTORC2 is involved in the regulation of cell survival and the actin cytoskeleton.

Below is a diagram illustrating the core components of the mTOR signaling pathway and the point of intervention by Rapamycin.

In Vitro Effects of Rapamycin

In vitro studies using cultured cells are fundamental for elucidating the direct cellular and molecular effects of Rapamycin. These studies have consistently demonstrated its potent cytostatic and, in some cases, cytotoxic effects across a wide range of cell types, particularly cancer cells.

Quantitative Data from In Vitro Studies

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The IC50 for Rapamycin varies significantly depending on the cell line and the assay used.

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| HEK293 | Embryonic Kidney | ~0.1 nM | Endogenous mTOR activity | [3] |

| T98G | Glioblastoma | 2 nM | Cell Viability (72h) | [3] |

| U87-MG | Glioblastoma | 1 µM | Cell Viability (72h) | [3] |

| U373-MG | Glioblastoma | >25 µM | Cell Viability (72h) | [3] |

| Ca9-22 | Oral Cancer | ~15 µM | Cell Proliferation (MTT) | [4] |

| MCF-7 | Breast Cancer | 20 nM | Cell Growth Inhibition | [5] |

| MDA-MB-231 | Breast Cancer | 20 µM | Cell Growth Inhibition | [5] |

| B16-F10 | Melanoma | Not specified | Cell Viability (MTT) | [6] |

| HuH7 | Hepatoma | 1047 ± 148 µg/mL (Cetuximab) | Cell Viability | [7] |

| HepG2 | Hepatoma | 1198 ± 435 µg/mL (Cetuximab) | Cell Viability | [7] |

| SNU-387 | Hepatoma | > Cetuximab IC50 | Cell Viability | [7] |

| SNU-449 | Hepatoma | > Cetuximab IC50 | Cell Viability | [7] |

Note: The sensitivity to Rapamycin can vary dramatically between different cancer cell lines.[5]

Key In Vitro Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Rapamycin for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Culture cells and treat with Rapamycin for the specified duration.

-

Cell Harvesting: Detach cells using trypsin-EDTA and wash with PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Rapamycin is a well-known inducer of autophagy. Autophagy can be assessed by several methods, including:

-

Western Blotting: Measuring the conversion of LC3-I to LC3-II and the degradation of p62.

-

Flow Cytometry: Using specific dyes that stain autophagic vacuoles.

-

Transmission Electron Microscopy: Visualizing the formation of autophagosomes.

This technique is used to detect specific proteins and assess the phosphorylation status of key signaling molecules.

-

Protein Extraction: Lyse Rapamycin-treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated S6K, total S6K, Akt) followed by secondary antibodies conjugated to an enzyme for detection.

-

Detection: Visualize protein bands using a chemiluminescent or fluorescent detection system.

In Vivo Effects of Rapamycin

In vivo studies, typically conducted in animal models, are crucial for understanding the systemic effects of Rapamycin, including its anti-tumor efficacy, immunosuppressive properties, and impact on lifespan, as well as its pharmacokinetic and pharmacodynamic profiles.

Quantitative Data from In Vivo Studies

| Animal Model | Effect Studied | Rapamycin Dose/Administration | Key Findings | Reference |

| PyV-mT Mice | Mammary Tumor Growth | Not specified | Significant reduction in premalignant lesion growth and tumor burden. | [8] |

| A549 Xenograft Mice | Lung Cancer Growth | Low and high doses | Tumor inhibition rates of 48.85% (low dose) and 53.44% (high dose). | [1] |

| T-Cell Lymphoma Xenograft Mice | T-Cell Lymphoma Growth | Not specified | Marked suppression of tumor growth. | [2] |

| Genetically Heterogeneous Mice | Lifespan | Fed beginning at 600 days of age | 14% increase in lifespan for females and 9% for males (based on 90% mortality). | [3] |

| Middle-Aged Mice | Lifespan and Healthspan | 3 months of treatment | Up to 60% increase in life expectancy. | [9] |

| Rats | Humoral Immunity | 3 mg/kg/day | Potent inhibition of primary alloantibody synthesis. | [10] |

Key In Vivo Experimental Protocols

This model is widely used to assess the anti-cancer efficacy of compounds.

-

Cell Culture: Culture human cancer cells in vitro.

-

Animal Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment (Rapamycin) and control (vehicle) groups. Administer Rapamycin via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

These long-term studies evaluate the effect of interventions on the lifespan of animals.

-

Animal Selection: Use a genetically heterogeneous mouse population to avoid genotype-specific effects.

-

Housing and Diet: House mice under controlled conditions with a standard diet.

-

Treatment Initiation: Begin Rapamycin administration at a specific age (e.g., middle age). Rapamycin can be incorporated into the diet or administered via other routes.

-

Monitoring: Monitor the health and survival of the mice throughout their lifespan.

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and statistical tests to determine the effect on median and maximum lifespan.

Correlation and Discrepancies between In Vitro and In Vivo Findings

A key aspect of drug development is understanding the translation of in vitro findings to in vivo efficacy. For Rapamycin, there is generally a good correlation between its potent anti-proliferative effects in cultured cancer cells and its ability to inhibit tumor growth in animal models.

However, several factors can lead to discrepancies:

-

Pharmacokinetics and Bioavailability: The concentration of Rapamycin that reaches the tumor tissue in vivo is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. This can differ significantly from the concentrations used in in vitro experiments.

-

Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment that includes stromal cells, immune cells, and an extracellular matrix, all of which can influence the tumor's response to therapy. These factors are absent in standard 2D cell culture.

-

Systemic Effects: Rapamycin's effects on the immune system and other organs can indirectly impact tumor growth. For instance, its immunosuppressive properties might be a concern in immunocompetent models.

-

Toxicity: The doses of Rapamycin that are effective in vitro may be toxic when administered systemically in vivo.

Conclusion

Rapamycin is a powerful tool for dissecting the mTOR signaling pathway and a clinically valuable therapeutic agent. In vitro studies are indispensable for elucidating its direct cellular and molecular mechanisms, while in vivo studies are essential for evaluating its systemic efficacy and safety. A comprehensive understanding of both the in vitro and in vivo effects of Rapamycin is critical for its continued development and application in treating a range of diseases, from cancer to age-related disorders. The data and protocols presented in this guide provide a foundational resource for researchers in this field.

References

- 1. Effect of rapamycin (RAPA) on the growth of lung cancer and its mechanism in mice with A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 5. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapamycin inhibits growth of premalignant and malignant mammary lesions in a mouse model of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aspirin (Acetylsalicylic Acid) Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspirin, or acetylsalicylic acid, is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic effects, including analgesic, antipyretic, and anti-inflammatory properties, have been recognized for over a century. At a molecular level, aspirin acts as an irreversible inhibitor of the cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes. This guide provides an in-depth overview of aspirin's mechanism of action, relevant quantitative data, key experimental protocols, and associated signaling pathways to support further research and development.

Mechanism of Action: COX Inhibition

Aspirin exerts its primary effect by acetylating a serine residue in the active site of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This acetylation is an irreversible modification that blocks the enzyme's ability to convert arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory and signaling molecules, including prostaglandins and thromboxanes. While both COX-1 and COX-2 are inhibited, aspirin's effect on COX-1 is more potent and is responsible for its antiplatelet effects, whereas its interaction with COX-2 is linked to its anti-inflammatory and analgesic properties.

Caption: Aspirin's mechanism via irreversible inhibition of COX-1 and COX-2.

Quantitative Data: In Vitro Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 is a critical parameter in understanding its pharmacological profile. The IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, is a standard metric. Aspirin is notably more potent against COX-1 than COX-2.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 (μM) | ~3-5 | ~200-300 |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and incubation time.

Experimental Protocols

COX Inhibition Assay (In Vitro)

This protocol outlines a common method to determine the inhibitory activity of aspirin on purified COX-1 and COX-2 enzymes.

Objective: To measure the IC50 of aspirin for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Aspirin (test compound)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

Microplate reader

Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Compound Dilution: Create a serial dilution of aspirin in the appropriate solvent (e.g., DMSO).

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, heme, and the enzyme (COX-1 or COX-2).

-

Add varying concentrations of aspirin to the wells. Include a control group with no aspirin.

-

Pre-incubate the enzyme with aspirin for a defined period (e.g., 15 minutes at 37°C) to allow for acetylation.

-

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction using a suitable agent (e.g., a strong acid).

-

Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for an in vitro COX enzyme inhibition assay.

Platelet Aggregation Assay

This assay assesses the functional consequence of COX-1 inhibition by aspirin on platelet function.

Objective: To determine the effect of aspirin on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from healthy donors

-

Aspirin

-

Collagen or ADP (aggregating agents)

-

Saline (vehicle control)

-

Platelet aggregometer

Methodology:

-

PRP Preparation: Obtain fresh blood from consenting donors and prepare PRP by centrifugation.

-

Incubation: Treat PRP samples with aspirin or vehicle control for a specified time (e.g., 30 minutes at 37°C).

-

Aggregation Measurement:

-

Place the PRP samples in the aggregometer cuvettes.

-

Add an aggregating agent (e.g., collagen) to induce platelet aggregation.

-

Monitor the change in light transmittance over time, which corresponds to the degree of aggregation.

-

-

Data Analysis: Compare the maximum aggregation percentage in the aspirin-treated samples to the control samples.

Conclusion

Aspirin remains a cornerstone of therapy due to its well-defined mechanism of action as an irreversible inhibitor of COX enzymes. The protocols and data presented here provide a foundational framework for researchers studying NSAIDs, platelet biology, and inflammatory pathways. A thorough understanding of its quantitative inhibitory profile and the experimental methods used to determine it is essential for the development of new anti-inflammatory and antiplatelet agents.

Methodological & Application

Application Notes: Standard Protocol for Using Rapamycin in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Rapamycin (also known as Sirolimus) is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1]

Mechanism of Action: Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2] This Rapamycin-FKBP12 complex then binds directly to the mTOR protein, specifically to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[1][3] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to:

-

Inhibition of Protein Synthesis: Reduced phosphorylation of key translational regulators such as p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][5]

-

Induction of Autophagy: mTORC1 normally suppresses autophagy, a cellular recycling process. Its inhibition by rapamycin robustly induces autophagy in a wide range of cell types.[5][6]

-

Cell Cycle Arrest: Rapamycin can block cell cycle progression, typically at the G1 phase.[5]

Primary Applications in Cell Culture:

-

Induction of Autophagy: Rapamycin is the most widely used pharmacological agent to study the mechanisms and effects of autophagy.

-

Cancer Research: As a potent inhibitor of cell proliferation, rapamycin and its analogs (rapalogs) are extensively studied as anti-cancer agents.[4][7]

-

Immunosuppression: It is used to study immune cell function and signaling.[2]

-

Aging and Longevity Studies: The mTOR pathway is a key regulator of lifespan, making rapamycin a critical tool in aging research.[8]

-

Stem Cell Research: Rapamycin can influence stem cell differentiation and maintenance.[6][9]

Data Presentation: Effective Concentrations of Rapamycin

The effective concentration of rapamycin is highly cell-type dependent and varies based on the desired biological outcome.[10] Sensitivity can differ dramatically even between cell lines from the same tissue of origin.[10]

Table 1: General Concentration Ranges for Rapamycin in Cell Culture

| Biological Effect | Typical Concentration Range | Notes |

| mTORC1 Inhibition | 0.5 - 100 nM | Inhibition of S6K1 phosphorylation is often seen at the lower end of this range.[7][10] |

| Autophagy Induction | 10 - 500 nM | A concentration of 100-200 nM is commonly used to robustly induce autophagy.[9][11][12] |

| Inhibition of Proliferation | 1 nM - 20 µM | IC50 values are highly variable across different cell lines.[7][10] |

| mTORC2 Inhibition | 0.2 - 20 µM | mTORC2 is significantly less sensitive to rapamycin and often requires chronic, high-dose treatment.[3][7] |

Table 2: Reported IC50 Values for Proliferation Inhibition in Various Cell Lines

| Cell Line | Cancer Type | Reported IC50 | Citation |

| HEK293 | Embryonic Kidney | ~0.1 nM (for mTOR activity) | [13] |

| MCF-7 | Breast Cancer | ~20 nM | [7][10] |

| MDA-MB-231 | Breast Cancer | ~10 - 20 µM | [7][10] |

| T98G | Glioblastoma | ~2 nM | [13] |

| U87-MG | Glioblastoma | ~1 µM | [13] |

| Ca9-22 | Oral Cancer | ~15 µM | [14] |

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method). Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experiment.

Experimental Protocols

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Ethanol (95-100%), sterile

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Solvent Selection: Rapamycin is soluble in DMSO and ethanol.[5][6][15] DMSO is most commonly used for preparing high-concentration stock solutions.

-

Calculation: To prepare a 10 mM stock solution in DMSO:

-

Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

-

Weight (mg) = 0.010 mol/L * 0.001 L * 914.17 g/mol * 1000 mg/g

-

Weight = 9.14 mg

-

Therefore, dissolve 9.14 mg of rapamycin in 1 mL of DMSO. Adjust volumes as needed.

-

-

Dissolution:

-

Aseptically weigh the required amount of rapamycin powder.

-

Add the calculated volume of sterile DMSO or ethanol.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can reduce potency.[5]

-

Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage.[5][16] Once a solution is made, it is recommended to use it within 3 months to prevent loss of potency.[5]

-

Materials:

-

Cultured cells in appropriate vessels (e.g., 6-well plate)

-

Complete cell culture medium

-

Rapamycin stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.

-

Preparation of Working Solution:

-

Thaw an aliquot of the rapamycin stock solution.

-

Calculate the volume of stock solution needed for your final desired concentration. For example, to treat cells in 2 mL of medium with a final concentration of 100 nM:

-

V1 = (M2 * V2) / M1

-

V1 = (100 nM * 2 mL) / 10 mM = (100 x 10⁻⁹ M * 0.002 L) / (10 x 10⁻³ M) = 0.02 µL

-

-

To accurately pipette such a small volume, perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium or PBS to make a 100 µM intermediate stock. Then, add 2 µL of the 100 µM stock to the 2 mL of medium in the well.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (the solvent for rapamycin) to a separate set of cells. The final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Add the rapamycin working solution (or vehicle) to the respective wells and gently swirl the plate to ensure even distribution.

-

Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. Incubation times can range from 1 hour for observing acute signaling changes to 24-72 hours for assessing effects on proliferation or autophagy induction.[5][11][17]

Objective: To treat cells with rapamycin to induce autophagy and confirm the induction by observing the conversion of LC3-I to LC3-II via Western Blot.

Procedure:

-

Cell Treatment: Seed A549 or HeLa cells in 6-well plates. Grow to ~70% confluency. Treat cells with 200 nM rapamycin or DMSO (vehicle) for 24 hours, following Protocol 2.[18]

-

Cell Lysis:

-

Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

-

Western Blot:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load samples onto an 8-15% SDS-PAGE gel. Include a protein ladder.

-

Run the gel until adequate separation is achieved. LC3-I migrates at ~16-18 kDa and LC3-II at ~14-16 kDa.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (which detects both forms) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

-

-

Analysis: An increase in the amount of the faster-migrating LC3-II band in rapamycin-treated samples compared to the control indicates the induction of autophagy.[18] The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin) can be quantified.

Mandatory Visualizations

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 6. Rapamycin | mTOR | Tocris Bioscience [tocris.com]

- 7. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. goldbio.com [goldbio.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Compound Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of select compounds in rodent models. The information is intended to guide researchers in designing and executing in vivo studies with a focus on reproducibility and adherence to best practices in animal welfare.

Table of Contents

-

Doxorubicin

-

Application Notes

-

Quantitative Data Summary

-

Experimental Protocols

-

Signaling Pathway & Experimental Workflow

-

-

Gefitinib

-

Application Notes

-

Quantitative Data Summary

-

Experimental Protocols

-

Signaling Pathway & Experimental Workflow

-

-

Cyclosporine

-

Application Notes

-

Quantitative Data Summary

-

Experimental Protocols

-

Signaling Pathway & Experimental Workflow

-

-

Metformin

-

Application Notes

-

Quantitative Data Summary

-

Experimental Protocols

-

Signaling Pathway & Experimental Workflow

-

-

General Considerations for Compound Administration

-

Vehicle Selection

-

Dosing Solution Preparation

-

Doxorubicin

Application Notes

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.[1][2][3][4] In animal models, doxorubicin is frequently used to induce tumor regression in xenograft and allograft models. A significant consideration in doxorubicin studies is its dose-dependent cardiotoxicity, a major limiting factor in its clinical use.[5]

Quantitative Data Summary: Doxorubicin Administration in Mice

| Animal Model | Administration Route | Dosage | Vehicle | Key Observations | Reference(s) |

| Nude Mice | Intravenous (IV) | 12 mg/kg (single dose) | Not specified | Higher drug concentration in kidney, heart, and muscle compared to IP. | [6][7] |

| Nude Mice | Intraperitoneal (IP) | 12 mg/kg (single dose) | Not specified | Plasma and liver concentrations similar to IV after 2 hours. | [6][7] |

| C57BL/6J Mice | Intraperitoneal (IP) | 6 mg/kg/week for 4 weeks | Not specified | Induces cardiotoxicity. | |

| Tumor-bearing Mice | Intratumoral | 30 mg/kg (in hydrogel) | Poly(organophosphazene) hydrogel | Sustained local release, reduced systemic exposure and mortality compared to solution. | [8] |

| Mice | Intravenous (IV) | 6 mg/kg | Not specified | Pharmacokinetic profile determined. | [9] |

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of Doxorubicin in Mice

-

Preparation of Dosing Solution:

-

Aseptically reconstitute doxorubicin hydrochloride powder in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).

-

Ensure the final solution is clear and free of particulates. Protect the solution from light.

-

-

Animal Preparation:

-

Acclimatize mice to the experimental conditions.

-

Warm the mouse using a heat lamp or warming pad to dilate the lateral tail veins. Take care not to overheat the animal.

-

-

Injection Procedure:

-

Place the mouse in a suitable restraint device.

-

Disinfect the tail with 70% ethanol.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins at a shallow angle.

-

Slowly inject the calculated volume of doxorubicin solution. A successful injection will show no blebbing or resistance.

-

Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

-

Post-Procedure Monitoring:

-

Monitor the animal for any signs of distress, including changes in breathing, activity, or grooming.

-

Observe for signs of cardiotoxicity in longer-term studies, such as weight loss, lethargy, and ascites.

-

Protocol 2: Intraperitoneal (IP) Administration of Doxorubicin in Mice

-

Preparation of Dosing Solution:

-

Prepare the doxorubicin solution as described for IV administration.

-

-

Animal Restraint:

-

Manually restrain the mouse by scruffing the neck and securing the tail.

-

Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.

-

-

Injection Procedure:

-

Locate the lower right quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement in the bladder, intestines, or a blood vessel.

-

Inject the doxorubicin solution slowly.

-

-

Post-Procedure Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions.

-

Signaling Pathway & Experimental Workflow

Gefitinib

Application Notes

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the EGFR gene.[11] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib blocks the downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[10][12] In animal models, gefitinib is effective in inhibiting the growth of tumors that are dependent on EGFR signaling.[11][13]

Quantitative Data Summary: Gefitinib Administration in Mice

| Animal Model | Administration Route | Dosage | Vehicle | Key Observations | Reference(s) |

| Transgenic mice (activating EGFR mutation) | Oral Gavage | 5 mg/kg/day | Not specified | Complete inhibition of tumorigenesis. | [14] |

| AJ/p53 val135/wt mice (lung adenocarcinoma model) | Not specified | Weekly or weekly intermittent dosing | Not specified | Significant inhibition of tumor load. Daily dosing was less effective. | [11][13] |

| H3255-Luciferase xenograft model | Not specified | Weekly dosing | Not specified | Better tumor inhibition compared to daily dosing. Greater inhibition of p-EGFR, p-ERK, and p-AKT. | [13][15] |

| FVB/N mice (urethane-induced lung adenoma) | Intraperitoneal (IP) | 50 mg/kg or 100 mg/kg (3 times weekly) | Not specified | Effective inhibition of EGF-induced EGFR tyrosine phosphorylation. | [16] |

Experimental Protocols

Protocol 3: Oral Gavage Administration of Gefitinib in Mice

-

Preparation of Dosing Suspension:

-

Gefitinib is poorly soluble in water. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

-

Weigh the required amount of gefitinib powder and suspend it in the vehicle to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse receiving 0.125 mL).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Animal Restraint:

-

Gently restrain the mouse by scruffing the neck to immobilize the head and body.

-

-

Gavage Procedure:

-

Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip.

-

Measure the length from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

-

Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.

-

Administer the gefitinib suspension slowly.

-

-

Post-Procedure Monitoring:

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Protocol 4: Intraperitoneal (IP) Administration of Gefitinib in Mice

-

Preparation of Dosing Solution:

-

For IP injection, gefitinib can be dissolved in a vehicle such as a mixture of DMSO and polyethylene glycol (PEG). A common formulation is 10% DMSO, 40% PEG300, and 50% sterile water.

-

Ensure the final solution is clear before injection.

-

-

Injection Procedure:

-

Follow the IP injection procedure as described in Protocol 2.

-

Signaling Pathway & Experimental Workflow

Cyclosporine

Application Notes

Cyclosporine (Cyclosporin A) is a potent immunosuppressive agent widely used to prevent organ transplant rejection and to treat autoimmune diseases.[17] Its primary mechanism of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[18][19] By binding to the intracellular protein cyclophilin, cyclosporine forms a complex that inhibits calcineurin's phosphatase activity.[17][20] This leads to the prevention of the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby inhibiting the transcription of genes encoding cytokines like IL-2, which are essential for T-cell activation and proliferation.[17][20]

Quantitative Data Summary: Cyclosporine Administration in Rats

| Animal Model | Administration Route | Dosage | Vehicle | Key Observations | Reference(s) |

| DA to Lewis rat renal allograft | Oral Gavage | 5 mg/kg/day or higher | Not specified | Complete suppression of rejection. | [21] |

| DA to Lewis rat renal allograft | Intravenous (IV) | Approx. 2.5 mg/kg/day | Not specified | Approximately double the potency of oral administration. | [21] |

| Lewis rats | Subcutaneous (SC) | 5 or 10 mg/kg/day | Not specified | Easiest administration route, providing reproducible and steady plasma levels. | [22] |

| Lewis rats | Intramuscular (IM) | 5 or 10 mg/kg/day | Not specified | Showed less variation in plasma levels over 24 hours. | [22] |

| Lewis rats | Intraperitoneal (IP) | 10 mg/kg/day | Not specified | Pharmacokinetic profile determined. | [22] |

| Albino Swiss Strain rats (xenotransplant) | Subcutaneous (SC) | 6 mg/kg/day | Not specified | Avoided immunorejection of transplanted cells. | [23] |

Experimental Protocols

Protocol 5: Subcutaneous (SC) Administration of Cyclosporine in Rats

-

Preparation of Dosing Solution:

-

Cyclosporine is often available in an oil-based solution for injection. It can be diluted with a suitable sterile oil (e.g., olive oil, corn oil) if necessary to achieve the desired concentration for accurate dosing.

-

Warm the solution to room temperature before injection.

-

-

Animal Restraint:

-

Manually restrain the rat. For SC injections, the loose skin over the back of the neck (scruff) is a common site.

-

-

Injection Procedure:

-

Lift the skin to form a "tent".

-

Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the cyclosporine solution slowly.

-

-

Post-Procedure Monitoring:

-

Observe the injection site for any signs of irritation or inflammation.

-

Monitor the animal for overall health and signs of immunosuppression (e.g., increased susceptibility to infections).

-

Protocol 6: Oral Gavage Administration of Cyclosporine in Rats

-

Preparation of Dosing Solution:

-

The oral formulation of cyclosporine can be used directly or diluted in a suitable vehicle like olive oil.

-

-

Gavage Procedure:

-

Use an 18-gauge, 3-inch curved gavage needle for adult rats.

-

Follow the general oral gavage procedure as described in Protocol 3, adjusting for the larger size of the rat.

-

Signaling Pathway & Experimental Workflow

Metformin

Application Notes

Metformin is a first-line medication for the treatment of type 2 diabetes. Its primary glucose-lowering effect is due to the suppression of hepatic gluconeogenesis.[24] A key molecular mechanism of metformin is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[24][25][26] Activation of AMPK by metformin in hepatocytes leads to the inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and reduces the expression of lipogenic enzymes.[24] The activation of the LKB1-AMPK signaling pathway is considered central to metformin's therapeutic action.[27]

Quantitative Data Summary: Metformin Administration in Mice

| Animal Model | Administration Route | Dosage | Vehicle | Key Observations | Reference(s) |

| FVB/N mice | Oral Gavage | 200 mg/kg/day for 2 days | Not specified | Activated AMPK signaling in the heart (increased phosphorylation of AMPK and ACC). | [28] |

| Rats (in vivo) | Not specified | Not specified | Not specified | Reduced hepatic expression of SREBP-1 and other lipogenic mRNAs and proteins. | [24] |

| H4IIE rat hepatoma cells (in vitro) | In media | 100 µmol/L to 2 mmol/L for 18 hours | Cell culture media | Increasing activation of AMPK with increasing concentrations. | [25] |

Experimental Protocols

Protocol 7: Oral Gavage Administration of Metformin in Mice

-

Preparation of Dosing Solution:

-

Metformin hydrochloride is readily soluble in water.

-

Dissolve the required amount of metformin in sterile water or 0.9% saline to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 25g mouse receiving 0.25 mL).

-

Ensure the solution is clear and fully dissolved.

-

-

Animal Restraint and Gavage Procedure:

-

Follow the oral gavage procedure as described in Protocol 3.

-

-

Post-Procedure Monitoring:

-

Monitor the animals for any signs of gastrointestinal distress, although metformin is generally well-tolerated.

-

For metabolic studies, monitor blood glucose levels and body weight regularly.

-

Signaling Pathway & Experimental Workflow

General Considerations for Compound Administration

Vehicle Selection

The choice of vehicle is critical for the successful administration of a compound and can significantly impact the experimental outcome. An ideal vehicle should be non-toxic, non-immunogenic, and should not have any pharmacological effect of its own.[29]

-

Aqueous Vehicles: Sterile 0.9% saline and sterile water are the preferred vehicles for water-soluble compounds.[30][31]

-

Non-Aqueous Solvents and Co-solvents: For poorly water-soluble compounds, a variety of solvents and co-solvents can be used. Common examples include:

-

DMSO: A powerful solvent, but can have its own biological effects and may cause local irritation.[32] It is often used in combination with other vehicles to reduce its concentration. A common formulation for IP injection is 10% DMSO in saline or a mix with PEG.

-

Polyethylene Glycol (PEG): Frequently used as a co-solvent. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been described for intravenous administration in rats.[33]

-

Oils: Corn oil, olive oil, and sesame oil are common vehicles for subcutaneous or intramuscular injections of lipophilic compounds.

-

-

Suspensions: For compounds that are not soluble, a suspension can be prepared using agents like carboxymethylcellulose (CMC) or Tween 80.[31] It is crucial to ensure the suspension is homogenous to ensure accurate dosing.

Dosing Solution Preparation

-

Calculation of Dosage: The dose of a compound is typically calculated based on the body weight of the animal (mg/kg).[30][34] The volume to be administered is then determined based on the concentration of the dosing solution.

-

Preparation:

-

Always use aseptic techniques when preparing solutions for parenteral administration.

-

For non-pharmaceutical grade substances, filtration through a 0.22 µm filter is recommended to ensure sterility.

-

The pH of the solution should be as close to physiological pH (7.4) as possible to minimize irritation.

-

Warm solutions to room or body temperature before injection to reduce discomfort for the animal.

-

-

Volume Considerations: Adhere to the recommended maximum injection volumes for each administration route and animal species to avoid adverse effects. These guidelines are typically provided by institutional animal care and use committees (IACUCs). According to the OECD guidelines, the volume should generally not exceed 10 ml/kg for oral administration of non-aqueous solutions and 20 ml/kg for aqueous solutions.[31]

References

- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of doxorubicin after intratumoral injection using a thermosensitive hydrogel in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemoprevention of Murine Lung Cancer by Gefitinib in Combination with Prostacyclin Synthase Overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 18. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 27. academic.oup.com [academic.oup.com]

- 28. diabetesjournals.org [diabetesjournals.org]

- 29. downstate.edu [downstate.edu]

- 30. researchgate.net [researchgate.net]

- 31. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals Studies - Pharmacy Infoline [pharmacyinfoline.com]

- 32. researchgate.net [researchgate.net]

- 33. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. iiste.org [iiste.org]

Application Note: Simultaneous Quantification of Carisoprodol, Meprobamate, and Zolpidem in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carisoprodol, its active metabolite meprobamate, and the sedative-hypnotic zolpidem in human plasma. The procedure employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant that is extensively metabolized to meprobamate, an anxiolytic drug.[1][2][3] Zolpidem is a widely prescribed non-benzodiazepine hypnotic, often referred to as a "Z-drug," used for the short-term treatment of insomnia.[4][5][6] Given their effects on the central nervous system, the monitoring of these compounds is crucial in various settings, including pain management, overdose situations, and forensic investigations.[1][2] LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and rapid analysis times.[7] This note provides a detailed protocol for the simultaneous analysis of these three compounds from plasma samples.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standards: Carisoprodol, Meprobamate, Zolpidem, Carisoprodol-d7, Meprobamate-d3, and Zolpidem-d6 certified reference standards.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (reagent grade), ammonium hydroxide, and zinc sulfate heptahydrate.

-

Extraction Plate: Mixed-mode cation exchange solid-phase extraction (SPE) plate.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample in a 2 mL microcentrifuge tube, add 20 µL of an internal standard working solution (containing Carisoprodol-d7, Meprobamate-d3, and Zolpidem-d6) and 200 µL of 0.1 M zinc sulfate solution.

-

Protein Precipitation: Add 400 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

-

Load: Transfer the supernatant to the wells of the SPE plate.

-

Wash 1: Wash the wells with 500 µL of water.

-

Wash 2: Wash the wells with 500 µL of methanol.

-

Dry: Dry the SPE plate under vacuum or nitrogen for 5 minutes.

-

Elute: Elute the analytes with 500 µL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

LC-MS/MS Conditions

-

LC System: Standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Data Presentation

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Liquid Chromatography Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 0.4 | 90 | 10 |

| 0.5 | 0.4 | 90 | 10 |

| 3.0 | 0.4 | 10 | 90 |

| 4.0 | 0.4 | 10 | 90 |

| 4.1 | 0.4 | 90 | 10 |

| 5.0 | 0.4 | 90 | 10 |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Carisoprodol | 261.2 | 176.1 | 50 | 15 |

| Carisoprodol (Quantifier) | 261.2 | 204.2 | 50 | 12 |

| Meprobamate | 219.1 | 158.1 | 50 | 10 |

| Meprobamate (Quantifier) | 219.1 | 56.1 | 50 | 18 |

| Zolpidem | 308.2 | 235.2 | 50 | 20 |

| Zolpidem (Quantifier) | 308.2 | 263.1 | 50 | 15 |

| Carisoprodol-d7 (IS) | 268.2 | 204.2 | 50 | 12 |

| Meprobamate-d3 (IS) | 222.1 | 161.1 | 50 | 10 |

| Zolpidem-d6 (IS) | 314.2 | 241.2 | 50 | 20 |

Table 3: Method Validation Summary

| Parameter | Carisoprodol | Meprobamate | Zolpidem |

|---|---|---|---|

| Linear Range (ng/mL) | 10 - 2,000 | 10 - 2,000 | 1 - 500 |

| Correlation (r²) | >0.995 | >0.995 | >0.998 |

| LLOQ (ng/mL) | 10 | 10 | 1 |

| Intra-day Precision (%CV) | < 6.5% | < 7.2% | < 8.1% |

| Inter-day Precision (%CV) | < 8.0% | < 8.5% | < 9.3% |

| Accuracy (% Recovery) | 93.5% - 104.2% | 91.8% - 105.5% | 94.1% - 106.3% |

| Matrix Effect (%) | < 15% | < 15% | < 15% |

Results and Discussion

This method provides a reliable and efficient means for the simultaneous determination of carisoprodol, meprobamate, and zolpidem. The use of deuterated internal standards for each analyte ensures accurate quantification by compensating for matrix effects and variations in extraction recovery.[1][2] The SPE cleanup effectively removes plasma components that could interfere with ionization, while the chromatographic gradient provides baseline separation of the analytes in under 5 minutes. The validation results confirm that the method is accurate, precise, and linear across a clinically relevant concentration range, making it a valuable tool for toxicological screening and pharmacokinetic research.

References